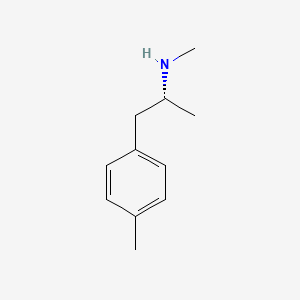
4-Methylmethamphetamine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylmethamphetamine, ®- is a stimulant and anorectic drug belonging to the phenethylamine and amphetamine chemical classes. It is known for its potent effects on the central nervous system, primarily acting as a serotonin, norepinephrine, and dopamine releasing agent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylmethamphetamine, ®- typically involves the reduction of ®-ephedrine or ®-pseudoephedrine. The process includes several steps:
Extraction of ®-ephedrine or ®-pseudoephedrine: This involves the use of organic solvents to isolate the pure isomer.
Industrial Production Methods: Industrial production of 4-Methylmethamphetamine, ®- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Methylmethamphetamine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of secondary amines.
Substitution: Halogenated derivatives of 4-Methylmethamphetamine, ®-.
Scientific Research Applications
Mechanism of Action
4-Methylmethamphetamine, ®- exerts its effects by acting as a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine. It binds to the respective transporters and promotes the release of these neurotransmitters into the synaptic cleft . This leads to increased neurotransmitter levels, resulting in enhanced stimulation of the central nervous system. The compound’s effects on serotonin release are particularly notable, as it has a higher potency for serotonin release compared to dopamine .
Comparison with Similar Compounds
4-Methylmethamphetamine, ®- is often compared to other similar compounds, such as:
4-Methylamphetamine: Similar in structure but differs in its pharmacological profile and potency.
Methamphetamine: Shares a similar core structure but lacks the methyl group on the aromatic ring, leading to different pharmacological effects.
Mephedrone: A β-ketoamphetamine with similar stimulant effects but different metabolic and neurotoxic profiles.
Uniqueness: 4-Methylmethamphetamine, ®- is unique due to its balanced releasing properties for serotonin, norepinephrine, and dopamine.
Properties
CAS No. |
1379439-44-7 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2R)-N-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
GAIWFPOJOHUEBL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C)NC |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




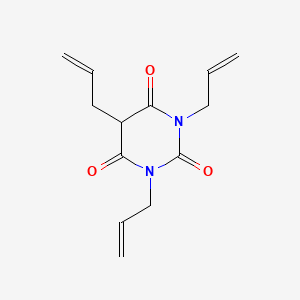
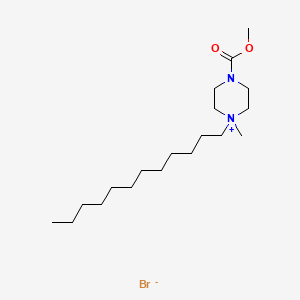
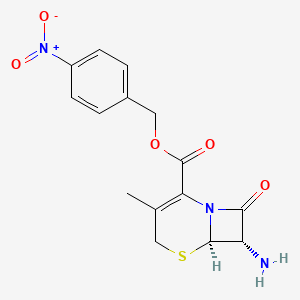

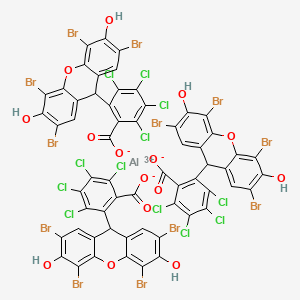

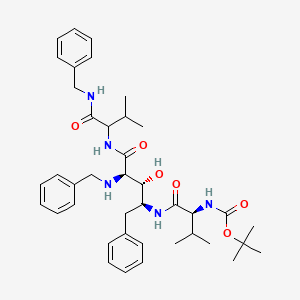
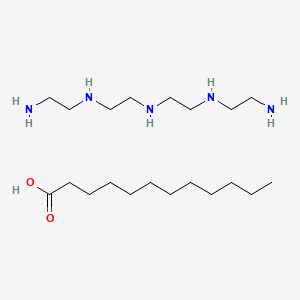
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
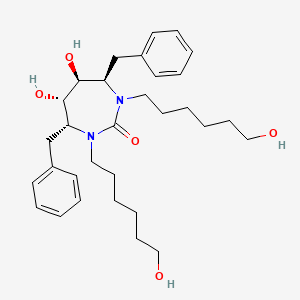
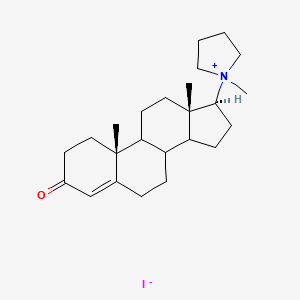
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
